Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
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Overview
Description
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Trichloromethyl Group: The trichloromethyl group is added through a chlorination reaction using trichloromethyl reagents.
Formation of the Nitrobenzoyl Amide: The nitrobenzoyl amide is synthesized separately and then coupled with the thiophene derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzoyl group may play a crucial role in its biological activity by interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18Cl3N3O5S |
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Molecular Weight |
542.8 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl3N3O5S/c1-2-33-20(30)17-16(13-6-4-3-5-7-13)12-34-19(17)27-21(22(23,24)25)26-18(29)14-8-10-15(11-9-14)28(31)32/h3-12,21,27H,2H2,1H3,(H,26,29) |
InChI Key |
WNNQIKYXYUNXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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